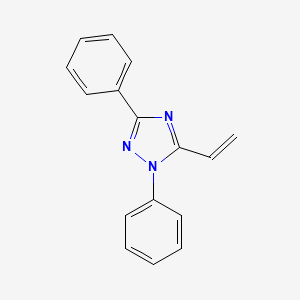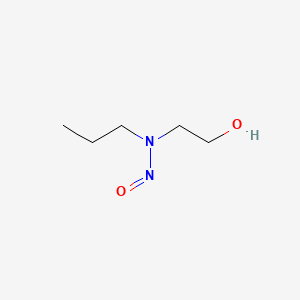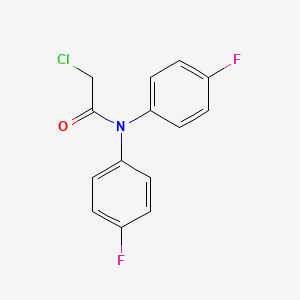![molecular formula C24H42S4 B14297175 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene CAS No. 112347-75-8](/img/structure/B14297175.png)
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzene ring through methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by tert-butylsulfanyl groups.
Reaction Conditions:
Reactants: 1,4-bis(chloromethyl)benzene, tert-butylthiol
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridges can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene involves its interaction with molecular targets through its sulfur atoms. The tert-butylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and stability. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis[bis(tert-butylsulfanyl)methyl]benzene
- 1,4-Bis[(butylsulfanyl)methyl]benzene
- 1,2-Bis[(tert-butylsulfanyl)methyl]benzene
Comparison
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is unique due to its symmetrical structure and the presence of two tert-butylsulfanyl groups This structural feature imparts distinct chemical and physical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
112347-75-8 |
|---|---|
Molekularformel |
C24H42S4 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
1,4-bis[bis(tert-butylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C24H42S4/c1-21(2,3)25-19(26-22(4,5)6)17-13-15-18(16-14-17)20(27-23(7,8)9)28-24(10,11)12/h13-16,19-20H,1-12H3 |
InChI-Schlüssel |
XSZXYABOAPOJHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(C1=CC=C(C=C1)C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


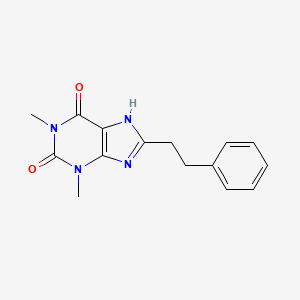
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)


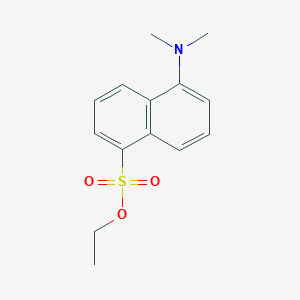
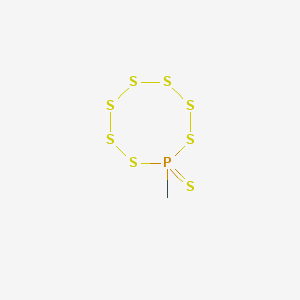
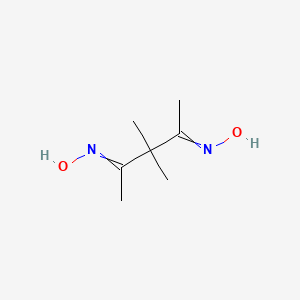
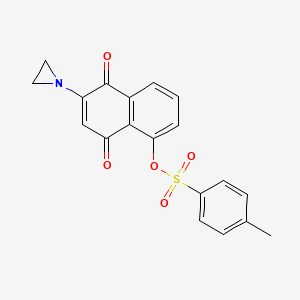
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
